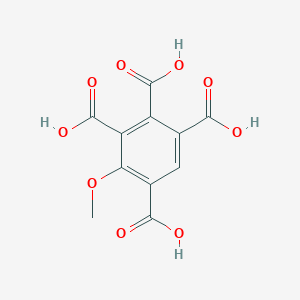
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C11H8O9 It is a derivative of benzene, featuring four carboxylic acid groups and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid typically involves the functionalization of a benzene ring through electrophilic aromatic substitution reactions. One common method is the oxidation of 4-methoxybenzene derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete oxidation of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reducing Agents: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO).
Major Products
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Applications De Recherche Scientifique
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The methoxy group can also participate in electron-donating interactions, affecting the overall electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzene-tetracarboxylic acid: Similar structure but lacks the methoxy group.
1,2,3,4-Butanetetracarboxylic acid: Contains four carboxylic acid groups but has a different carbon backbone.
Anisole (Methoxybenzene): Contains a methoxy group but lacks the carboxylic acid groups.
Uniqueness
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is unique due to the presence of both the methoxy group and multiple carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65726-17-2 |
|---|---|
Formule moléculaire |
C11H8O9 |
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
4-methoxybenzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H8O9/c1-20-7-4(9(14)15)2-3(8(12)13)5(10(16)17)6(7)11(18)19/h2H,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
POGCFORGTAOSCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



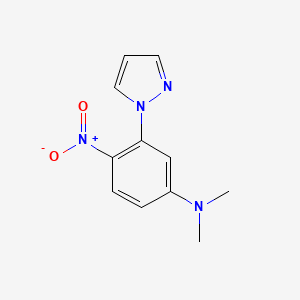
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
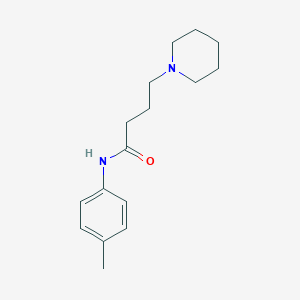
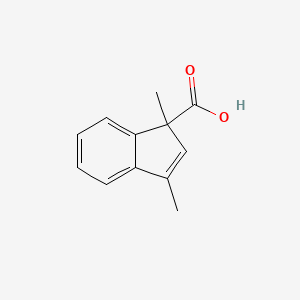


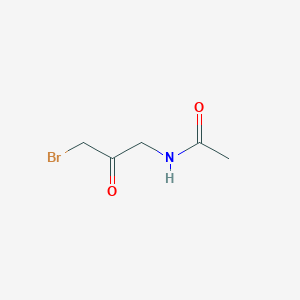

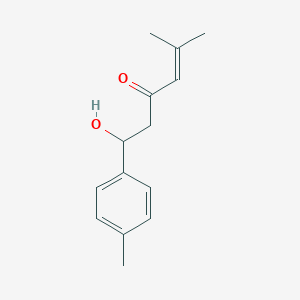
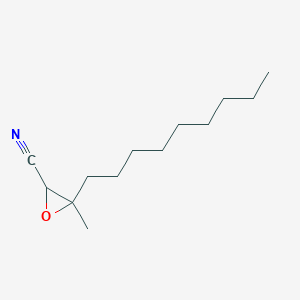


![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
